Cas no 78861-25-3 (3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER)

3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER 化学的及び物理的性質
名前と識別子
-
- 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER
- Methyl 4-(4-methylphenyl)-3-oxobutanoate
- methyl 4-tert-butylbenzoylacetate
- methyl 4-tolylacetoacetate
-
- インチ: InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3
- InChIKey: AVQXTWUZOCHHCR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)CC(=O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 206.09400
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 43.37000
- LogP: 1.66970
3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432498-1g |
Methyl 3-oxo-4-(p-tolyl)butanoate |
78861-25-3 | 95+% | 1g |
¥7098.00 | 2024-07-28 | |
Fluorochem | 037214-1g |
4-(4-Methylphenyl)-3-oxobutyric acid methyl ester |
78861-25-3 | 1g |
£484.00 | 2022-03-01 | ||
Crysdot LLC | CD12030880-1g |
Methyl 3-oxo-4-(p-tolyl)butanoate |
78861-25-3 | 95+% | 1g |
$682 | 2024-07-24 |
3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTERに関する追加情報
Introduction to 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER (CAS No 78861-25-3)
3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER is a compound with the CAS registry number 78861-25-3, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound belongs to the class of methyl esters, specifically derived from 3-oxo-4-p-tolylbutyric acid, and exhibits a distinctive chemical structure that makes it a valuable subject for research and industrial applications.
The molecular structure of 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER consists of a butyric acid backbone with a methyl ester group at the terminal position and a p-tolyl substituent at the fourth carbon atom. The presence of the p-tolyl group introduces steric and electronic effects that influence the compound's reactivity, solubility, and biological activity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.
One of the most notable advancements in the study of 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER involves its role in medicinal chemistry. Researchers have explored its ability to modulate cellular pathways associated with inflammation and oxidative stress, making it a promising candidate for therapeutic interventions. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential in developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its pharmacological applications, 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER has also been investigated for its role in organic synthesis as an intermediate in the construction of complex molecules. Its methyl ester functionality facilitates ease of manipulation during synthetic procedures, making it an invaluable building block in modern organic chemistry. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility by enabling the preparation of enantiomerically pure derivatives, which are critical for drug discovery programs.
The synthesis of 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER typically involves multi-step processes that include alkylation, oxidation, and esterification reactions. A 2022 paper in *Organic Process Research & Development* detailed an optimized route utilizing microwave-assisted conditions to enhance reaction efficiency and yield. This approach not only reduces production time but also minimizes environmental impact, aligning with current green chemistry principles.
From an analytical standpoint, the compound's physicochemical properties have been extensively characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular conformation, stability, and solubility profiles, which are crucial for determining its suitability in various applications. For example, its high solubility in organic solvents makes it ideal for use in organic reactions requiring precise control over reaction conditions.
Looking ahead, ongoing research is focused on expanding the scope of 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER's applications by exploring its interactions with biological systems at molecular levels. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for innovative uses in personalized medicine and targeted therapies. The compound's versatility as both a synthetic intermediate and a bioactive agent positions it as a key player in advancing modern medicinal chemistry.
In conclusion, 3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER (CAS No 78861-25-3) stands out as a significant molecule with diverse applications across multiple disciplines. Its structural features, coupled with recent breakthroughs in synthetic methodologies and pharmacological studies, continue to drive interest among researchers worldwide. As advancements in chemical synthesis and drug discovery accelerate, this compound is poised to play an increasingly vital role in shaping future therapeutic interventions.
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